molecular formula C17H16N4O5S2 B6526963 N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 893350-63-5

N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B6526963
CAS No.: 893350-63-5
M. Wt: 420.5 g/mol
InChI Key: XEMUOHQFPVGXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a furan-2-carboxamide group and a (2,5-dimethoxyphenyl)carbamoylmethylsulfanyl moiety. Thiadiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, which are influenced by substituent variations on the heterocyclic core .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c1-24-10-5-6-12(25-2)11(8-10)18-14(22)9-27-17-21-20-16(28-17)19-15(23)13-4-3-7-26-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMUOHQFPVGXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H22N4O4S2C_{17}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of approximately 420.46 g/mol. Its structure features a thiadiazole ring, which is known for its diverse biological activities, and a furan moiety that contributes to its chemical reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate various biological pathways, leading to potential therapeutic effects such as anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Research has shown that related thiadiazole derivatives can inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds often range in the micromolar concentrations, indicating their potency against cancer cells .
  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral properties. For example:

  • Inhibition of Viral Replication : Some studies suggest that similar compounds can inhibit viral replication by targeting viral polymerases or proteases .

Case Studies and Research Findings

Several studies provide insights into the biological activity of thiadiazole derivatives:

  • Study on Anticancer Properties :
    • A study published in ResearchGate highlighted that urea derivatives with thiadiazole rings exhibited promising anticancer activity against receptor tyrosine kinases .
    • The compounds showed significant inhibition rates in vitro against several cancer cell lines.
  • Antiviral Efficacy :
    • Research indicated that certain thiadiazole derivatives demonstrated high efficacy against Hepatitis C virus (HCV) NS5B polymerase with IC50 values below 0.35 μM .
  • Mechanistic Insights :
    • Another study reported that the compound could induce mitochondrial dysfunction in cancer cells, leading to increased oxidative stress and subsequent cell death .

Data Tables

Activity IC50 Values (μM) Target
Anticancer Activity31.9 - 32.2HCV NS5B polymerase
Antiviral Activity<0.35Viral polymerases
Apoptosis InductionVariesCaspase activation

Scientific Research Applications

Chemistry

N-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide serves as a building block in the synthesis of more complex molecules. Its structural components can be modified to create derivatives with varied properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor ligand . Its interactions with biological targets suggest possible roles in modulating metabolic pathways.

Medicine

Research indicates that this compound may possess therapeutic effects , particularly:

  • Anti-inflammatory Properties : Preliminary studies suggest it may inhibit inflammatory pathways.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

Industry

In industrial applications, this compound is being explored for the development of advanced materials with specific electronic or optical properties.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. A study highlighted that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .

Enzyme Inhibition Studies

Recent research has focused on the compound's ability to inhibit specific enzymes involved in disease pathways. For example:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes implicated in inflammation .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions starting from thiosemicarbazide. Various reaction conditions have been optimized for yield improvement:

Reaction TypeReagents UsedConditions
OxidationHydrogen peroxideBasic conditions
ReductionTin(II) chloridePalladium catalyst
SubstitutionSodium methoxideNucleophilic aromatic substitution

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Key Thiadiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2,5-dimethoxyphenyl, furan-2-carboxamide Likely C₁₇H₁₆N₄O₅S₂* ~420.5* 1,3,4-thiadiazole core; methoxy groups at 2,5 positions on phenyl
N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide 3,4-dimethoxyphenyl C₁₇H₁₆N₄O₅S₂ 420.5 Methoxy groups at 3,4 positions; enhanced electron-donating effects
N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide 2,4-difluorophenyl C₁₅H₁₀F₂N₄O₃S₂ 396.4 Fluorine atoms increase electronegativity; smaller molecular weight
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide 3-methylphenyl C₁₃H₁₁N₃O₂S₂ 313.4 Methyl group enhances hydrophobicity; simpler structure
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide 4-fluorobenzylsulfonyl C₁₄H₁₀FN₃O₃S₂ 359.4 Sulfonyl group increases polarity; distinct pharmacokinetics

*Inferred from structural analogs in .

Key Structural Insights :

  • Substituent Position Effects : The 2,5-dimethoxyphenyl group in the target compound likely enhances π-π stacking and hydrogen-bonding interactions compared to 3,4-dimethoxy or halogenated analogs .
  • Heterocyclic Core : Replacement of the thiadiazole with oxadiazole (e.g., in ) reduces sulfur content, altering electronic properties and biological target specificity .

Activity Trends :

  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., 2,5-dimethoxy) improve solubility and target affinity compared to halogenated derivatives, which exhibit higher electronegativity but reduced metabolic stability .
  • Thiophene vs. Furan Carboxamide : Thiophene-containing analogs () show stronger antiviral activity due to sulfur’s electronegativity, whereas furan derivatives prioritize anticancer applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.